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Target Profile & Mechanism of Action

Telatinib is an orally available, small-molecule inhibitor that targets key receptor tyrosine kinases involved

in tumor angiogenesis [1] [2] [3]. Its primary mechanism is the potent inhibition of Vascular Endothelial

Growth Factor Receptors 2 and 3 (VEGFR-2/-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β)

[1] [2] [3]. Additionally, it strongly inhibits c-Kit [4] [3].

The following diagram illustrates the primary signaling pathways inhibited by Telatinib and its consequent

anti-angiogenic effects.
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Telatinib inhibits key tyrosine kinase receptors, blocking downstream angiogenic signaling.

The potency of Telatinib against its key targets has been quantified in biochemical assays, as shown in the

table below.

Table 1: In Vitro Inhibitory Profile (IC₅₀) of Telatinib [4]

Target
IC₅₀
(nM)

Cellular Function / Assay

c-Kit 1 nM Receptor tyrosine kinase activity

VEGFR-3 4 nM Receptor tyrosine kinase activity

VEGFR-2 6 nM Receptor tyrosine kinase activity; 19 nM in whole-cell autophosphorylation

assay [3]
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Target
IC₅₀
(nM)

Cellular Function / Assay

PDGFR-
α

15 nM Receptor tyrosine kinase activity

PDGFR-
β

N/A Inhibits PDGF-stimulated growth of human aortic smooth muscle cells (IC₅₀ =

249 nM) [3]

N/A 26 nM Inhibits VEGF-dependent proliferation of human umbilical vein endothelial cells

(HUVECs) [3]

It is noteworthy that Telatinib displays little inhibitory activity against the Raf kinase pathway, the epidermal

growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2

receptor, indicating a selective profile [4].

Experimental Evidence & Preclinical Models

The anti-tumor efficacy and proposed mechanism of action of Telatinib have been validated through a series

of in vitro and in vivo experiments.

Key Experimental Findings and Methodologies:

In Vivo Anti-tumor Activity: Administration of Telatinib as a single agent demonstrated potent,

dose-dependent anti-tumor activity in multiple human tumor xenograft models, including MDA-MB-
231 breast cancer, Colo-205 colon cancer, DLD-1 colon cancer, and H460 non-small cell lung cancer,

as well as in pancreatic and prostate carcinoma models [4].
Pharmacodynamic Biomarkers in Clinical Studies: In phase I clinical trials, Telatinib's biological

activity was confirmed using specific pharmacodynamic biomarkers [1] [2] [3].
sVEGFR-2: Plasma levels of soluble VEGFR-2 (sVEGFR-2) decreased with increasing drug

exposure (AUC(0-12)), indicating target engagement [1] [2].

DCE-MRI: Tumor blood flow, as measured by Dynamic Contrast-Enhanced Magnetic

Resonance Imaging (DCE-MRI) parameters (Ktrans and IAUC60), was shown to decrease,

demonstrating a biological effect on tumor vasculature [1] [2] [3].
VEGF: A dose-dependent increase in plasma VEGF levels was observed, which is a common

compensatory feedback mechanism following VEGFR inhibition [3].
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Clinical Pharmacology & Development

The pharmacokinetic and safety profile of Telatinib has been characterized in phase I dose-escalation studies

involving patients with advanced solid tumors.

Table 2: Clinical Pharmacokinetics and Tolerability (Phase I Data) [1] [2] [3]

Parameter Findings

Absorption Rapidly absorbed after oral administration; median time to peak
concentration (Tmax) < 3 hours [1] [3].

Dose Proportionality Exposure (Cmax and AUC) increased in a less-than-dose-proportional

manner, plateauing in the 900 mg to 1500 mg BID dose range [1] [2].

Half-life Averaged approximately 5.5 to 8.2 hours [1] [3].

Metabolism Metabolized by various cytochrome P450 (CYP) isoforms and
UGT1A4; the main metabolite is BAY 60-8246 (demethylated

derivative) [2] [3].

Drug-Drug Interaction
Potential

Low risk based on in vitro studies; no critical involvement of

polymorphic CYP isoforms, and no significant inhibition or induction of
major CYP isoforms at therapeutic concentrations [2].

Recommended Phase II
Dose

900 mg, administered twice daily (BID) on a continuous schedule [2]
[3].

Maximum Tolerated Dose
(MTD)

Not formally reached in studies up to 1500 mg BID [2] [3].

Most Frequent Drug-
Related Adverse Events
(Grade 3)

Hypertension (23-28%) and diarrhoea (7-15%) [1] [2].

Current Development Status: According to the AdisInsight database, Telatinib has been investigated in

phase II studies for gastric, liver, and oesophageal cancers [5]. A phase II clinical trial investigating Telatinib
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in combination therapy for these cancers was listed as active in the United States as of August 2021

(NCT04798781) [5]. A 2025 bioinformatics study also identified Telatinib as a potential therapeutic drug

targeting irinotecan-related regulators in colorectal cancer, suggesting ongoing research interest [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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